molecular formula C8H6BrN3 B598613 5-Bromoquinazolin-4-amine CAS No. 1201784-87-3

5-Bromoquinazolin-4-amine

Cat. No. B598613
CAS RN: 1201784-87-3
M. Wt: 224.061
InChI Key: VMJYEOHNMHOAHL-UHFFFAOYSA-N
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Description

5-Bromoquinazolin-4-amine is a chemical compound with the molecular weight of 224.06 . It is used for research and development purposes .


Synthesis Analysis

Quinazoline derivatives, which include 5-Bromoquinazolin-4-amine, have drawn attention in synthesis and bioactivities research . The synthetic methods are divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of 5-Bromoquinazolin-4-amine can be analyzed using various techniques such as mass spectrometry-based proteomics , and other analytical techniques for structural characterization of proteins .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromoquinazolin-4-amine can be studied using various tools. For instance, voltammetry can be used to investigate redox-active intermediates . Also, the use of CV to measure coupled chemical reactions allows determination of potential catalysts .


Physical And Chemical Properties Analysis

5-Bromoquinazolin-4-amine is a white to yellow solid . The InChI code is 1S/C8H6BrN3/c9-5-2-1-3-6-7 (5)8 (10)12-4-11-6/h1-4H, (H2,10,11,12) .

Scientific Research Applications

Organic Synthesis

Quinazolines, including 5-Bromoquinazolin-4-amine, are an important class of heterocyclic compounds that have proven their significance in the field of organic synthesis . They have wide range of biological and pharmacological properties . Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives .

Medicinal Chemistry

Quinazolines have taken a leading role in the current research due to the wide variety of their applications in various disciplines of science like medicinal chemistry . They have the ability to modify solubility, lipophilicity, and polarity, thereby changing the physicochemical properties and enhancing potency, selectivity, and metabolic stability .

Material Science

Quinazolines, including 5-Bromoquinazolin-4-amine, are also used in material science . They are found in various natural products, pharmaceuticals, functional organic materials, and agrochemicals .

Antimicrobial Agents

New quinazolin-4-ones were synthesized in an attempt to overcome the life-threatening antibiotic resistance phenomenon . The antimicrobial screening revealed that certain compounds are the most broad spectrum antimicrobial agents in this study with safe profile on human cell lines .

Biofilm Inhibition

Certain quinazolin-4-ones inhibited biofilm formation in Pseudomonas aeruginosa, which is regulated by quorum sensing system, at sub-minimum inhibitory concentrations (sub-MICs) . They decreased other virulence factors at low concentrations without affecting bacterial growth bacteria indicating their promising profile as anti-virulence agents that cause less bacterial resistance than the conventional antibiotics .

Quorum Quenching Agents

Compounds like 5-Bromoquinazolin-4-amine bear promising potential for discovering new anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa without triggering resistance mechanisms as the normal bacterial life cycle is not disturbed .

Safety And Hazards

The safety information for 5-Bromoquinazolin-4-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

The future directions of research involving 5-Bromoquinazolin-4-amine could involve the development of new dual-target inhibitors of BRD4, which is emerging as a therapeutic target that acts synergistically with other targets of small-molecule drugs in cancer . Another direction could involve the development of more efficient and safer anticancer drugs .

properties

IUPAC Name

5-bromoquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJYEOHNMHOAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718770
Record name 5-Bromoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinazolin-4-amine

CAS RN

1201784-87-3
Record name 5-Bromo-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201784-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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